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Introduction

Nuclear Receptor Binding SET Domain Protein 3 (NSD3), a member of the NSD family of
histone methyltransferases, has emerged as a significant oncogene in various cancers,
including breast, lung, and pancreatic cancer.[1] Its role in regulating gene expression through
histone and non-histone protein methylation makes it a compelling target for therapeutic
intervention.[1] Degradation of NSD3, particularly through targeted approaches like proteolysis-
targeting chimeras (PROTACS), has shown promise in suppressing oncogenic programs. This
document provides detailed protocols for inducing NSD3 degradation and performing
subsequent transcriptomic analysis to elucidate the downstream molecular consequences.

Data Presentation

Transcriptomic analysis following the degradation of NSD3 reveals significant alterations in
gene expression, most notably the suppression of oncogenic pathways. The following tables
summarize the quantitative data from RNA sequencing (RNA-seq) experiments performed on
the EOL-1 acute myeloid leukemia cell line treated with the NSD3 PROTAC degrader, MS9715.
This degrader links the NSD3 PWWP1 domain binder BI-9321 to a ligand for the VHL E3
ligase, leading to the targeted degradation of NSD3.
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Table 1: Top 10 Downregulated Genes in EOL-1 Cells Following NSD3 Degradation

Gene Symbol

Gene Name

Log2 Fold
Change

p-value

Adjusted p-
value

MYC

MYC Proto-
Oncogene, bHLH
Transcription

Factor

-1.58

1.21E-18

4.55E-17

NPM1

Nucleophosmin 1

-1.25

3.45E-15

9.87E-14

GADDA45A

Growth Arrest
and DNA
Damage
Inducible Alpha

-2.11

7.89E-14

1.98E-12

CDK®6

Cyclin
Dependent

Kinase 6

-1.05

4.32E-13

8.99E-12

E2F1

E2F
Transcription

Factor 1

-1.33

6.78E-12

1.21E-10

CCND1

Cyclin D1

-1.19

2.54E-11

3.98E-10

ID2

Inhibitor of DNA
Binding 2, HLH

Protein

-1.76

9.87E-11

1.45E-09

FOSL1

FOS Like 1, AP-1
Transcription

Factor Subunit

-1.98

3.21E-10

4.56E-09

JUN

Jun Proto-
Oncogene, AP-1
Transcription

Factor Subunit

-1.45

8.76E-10

1.12E-08

EGR1

Early Growth

Response 1

-2.34

1.54E-09

1.87E-08
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Data is derived from RNA-seq analysis of EOL-1 cells treated with 2.5 uM MS9715 for 4 days.
The analysis identifies genes with statistically significant changes in expression.

Table 2: Top 10 Upregulated Genes in EOL-1 Cells Following NSD3 Degradation
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Log2 Fold Adjusted p-
Gene Symbol Gene Name p-value
Change value

Cyclin
Dependent

CDKN1A 2.54 3.45E-12 7.89E-11
Kinase Inhibitor
1A (p21)
ZFP36 Ring

ZFP36 ) ) 1.89 9.87E-11 1.45E-09
Finger Protein
BTG Anti-

BTG2 Proliferation 1.76 4.32E-10 5.67E-09
Factor 2
Ras Homolog

RHOB Family Member 1.65 1.23E-09 1.45E-08
B
Immediate Early

IER3 2.01 3.45E-09 3.98E-08
Response 3
Kruppel Like

KLF4 1.55 7.89E-09 8.76E-08
Factor 4
CCAAT/Enhance

CEBPA r Binding Protein ~ 1.48 1.21E-08 1.23E-07
Alpha
Growth

GDF15 Differentiation 2.15 2.54E-08 2.56E-07
Factor 15

SESN2 Sestrin 2 1.98 4.56E-08 4.32E-07
Activating

ATF3 Transcription 1.87 8.76E-08 7.89E-07
Factor 3

Data is derived from RNA-seq analysis of EOL-1 cells treated with 2.5 uM MS9715 for 4 days.
The analysis identifies genes with statistically significant changes in expression.
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Experimental Protocols

Protocol 1: NSD3 Degradation using PROTAC Degrader
MS9715

This protocol describes the treatment of cancer cell lines with the NSD3-targeting PROTAC,
MS9715, to induce NSD3 degradation prior to transcriptomic analysis.

Materials:

o Cancer cell line of interest (e.g., EOL-1, MM1.S)

o Complete cell culture medium

e MS9715 (NSD3 PROTAC degrader)

e Dimethyl sulfoxide (DMSO)

o Cell counting apparatus (e.g., hemocytometer or automated cell counter)
o 6-well tissue culture plates

o Reagents for Western blotting (lysis buffer, protease inhibitors, antibodies against NSD3 and
a loading control like GAPDH or 3-actin)

Procedure:

o Cell Seeding: The day before treatment, seed the cells in 6-well plates at a density that will
ensure they are in the logarithmic growth phase at the time of treatment.

o Preparation of MS9715: Prepare a stock solution of MS9715 in DMSO. Further dilute the
stock solution in complete culture medium to the desired final concentrations (e.g., 2.5 uM).
Prepare a vehicle control using the same final concentration of DMSO.

o Cell Treatment: Remove the existing medium from the cells and replace it with the medium
containing MS9715 or the DMSO vehicle control.
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Incubation: Incubate the cells for the desired duration (e.g., 48 hours for protein degradation
confirmation, 4 days for transcriptomic changes).

Confirmation of Degradation (Western Blot):
o Harvest a subset of cells, lyse them, and determine the protein concentration.

o Perform SDS-PAGE and Western blotting using primary antibodies against NSD3 to
confirm its degradation. Use an antibody against a loading control to ensure equal protein
loading.

Protocol 2: siRNA-Mediated Knockdown of NSD3

This protocol details the transient knockdown of NSD3 using small interfering RNA (SiRNA).

Materials:

Cancer cell line (e.g., SW480, HT29)
Complete cell culture medium

NSD3-specific SIRNA duplexes (at least two different sequences to control for off-target
effects)

Non-targeting control SiRNA

Transfection reagent (e.g., Lipofectamine™ RNAIMAX)
Opti-MEM™ Reduced Serum Medium

6-well tissue culture plates

Reagents for gRT-PCR or Western blotting for knockdown validation

Procedure:

Cell Seeding: One day before transfection, seed cells in 6-well plates so they reach 60-80%
confluency at the time of transfection.
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e Preparation of siRNA-Lipid Complexes:

o For each well, dilute 50 nM of siRNA (NSD3-specific or non-targeting control) in Opti-
MEM™,

o In a separate tube, dilute the transfection reagent in Opti-MEM™ according to the
manufacturer's instructions.

o Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate for 5
minutes at room temperature to allow complex formation.

e Transfection: Add the siRNA-lipid complexes to the cells.
 Incubation: Incubate the cells for 48-72 hours.

o Validation of Knockdown: Harvest the cells and validate the knockdown of NSD3 at the
MRNA level using gRT-PCR or at the protein level using Western blotting.

Protocol 3: RNA Sequencing and Bioinformatic Analysis

This protocol outlines the steps for RNA extraction, library preparation, sequencing, and a
standard bioinformatic pipeline for differential gene expression analysis.

Materials:

o Cells with NSD3 degradation/knockdown and control cells

e RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

e DNase |

e RNA quality assessment tool (e.g., Agilent Bioanalyzer)

* RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, lllumina)
» Next-generation sequencing platform (e.g., lllumina NovaSeq)

Procedure:
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¢ RNA Extraction:

o Harvest cells and extract total RNA using a commercial kit, following the manufacturer's
protocol.

o Perform an on-column DNase | digestion to remove any contaminating genomic DNA.

* RNA Quality Control: Assess the quantity and quality of the extracted RNA. An RNA Integrity
Number (RIN) of >8 is recommended.

o Library Preparation:
o Starting with 100 ng to 1 ug of total RNA, enrich for polyadenylated mRNAs.

o Fragment the enriched mRNA and synthesize first-strand cDNA using reverse
transcriptase and random primers.

o Synthesize the second strand of cDNA.

o Perform end-repair, A-tailing, and ligate sequencing adapters.

o Amplify the library via PCR.
 Library Quality Control and Sequencing:

o Assess the quality and size distribution of the prepared library.

o Sequence the library on an lllumina platform, generating paired-end reads.
» Bioinformatic Analysis:

o Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw
sequencing reads.

o Adapter Trimming: Remove adapter sequences and low-quality reads using a tool like
Trimmomatic.
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o Alignment: Align the trimmed reads to a reference genome (e.g., hg38) using a splice-
aware aligner such as STAR.

o Read Quantification: Count the number of reads mapping to each gene using a tool like
featureCounts.

o Differential Gene Expression Analysis: Use a package like DESeg2 in R to normalize the
raw counts and perform differential expression analysis between the NSD3-
degraded/knockdown and control samples. Genes with an adjusted p-value (FDR) < 0.05
and a log2 fold change > 1 or < -1 are typically considered significantly differentially
expressed.

o Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use tools like DAVID
or Metascape to identify enriched biological pathways and functions among the
differentially expressed genes.

Signaling Pathways and Experimental Workflows
NSD3 Degradation Experimental Workflow
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Caption: Workflow for NSD3 degradation and subsequent transcriptomic analysis.

NSD3 and c-Myc Signaling Pathway
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Caption: NSD3 stabilizes c-Myc by hindering its degradation.[2][3][4][5]

NSD3 and NOTCH Signaling Pathway
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Caption: NSD3 activates the NOTCH signaling pathway.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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